molecular formula C16H13NO3S B11203446 1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)-

1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)-

Cat. No.: B11203446
M. Wt: 299.3 g/mol
InChI Key: OKVQWRRMUWGXFA-UHFFFAOYSA-N
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Description

6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE is a heterocyclic compound that features a furo[3,4-c]pyridin-3-one core structure

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atom and carbonyl groups are likely to play key roles in its binding affinity and activity . Specific pathways and targets would depend on the biological context and the nature of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-4-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE is unique due to its furo[3,4-c]pyridin-3-one core structure, which is less common compared to other heterocyclic frameworks. This uniqueness may contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

6-methyl-4-phenacylsulfanyl-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C16H13NO3S/c1-10-7-12-8-20-16(19)14(12)15(17-10)21-9-13(18)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3

InChI Key

OKVQWRRMUWGXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)C3=CC=CC=C3)C(=O)OC2

Origin of Product

United States

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